
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of tetrahydrofuran, a five-membered ring compound containing oxygen. This compound is characterized by the presence of three hydroxyl groups and a dihydrogen phosphate group, making it highly reactive and versatile in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate typically involves the phosphorylation of a suitable tetrahydrofuran derivative. One common method involves the reaction of tetrahydrofuran-2,3,4,5-tetrol with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tetrahydrofuran derivatives with modified functional groups, which can be further utilized in different chemical and industrial applications.
Applications De Recherche Scientifique
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is involved in various biochemical pathways and can be used to study enzyme mechanisms and metabolic processes.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphate groups enable the compound to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl monohydrogen phosphate
- (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl phosphate
Uniqueness
Compared to its similar compounds, (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H9O8P |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S)-3,4,5-trihydroxyoxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O8P/c5-1-2(6)4(11-3(1)7)12-13(8,9)10/h1-7H,(H2,8,9,10)/t1-,2+,3-,4-/m0/s1 |
Clé InChI |
VRFAWQKWVNQYPE-YCAKELIYSA-N |
SMILES isomérique |
[C@@H]1([C@H]([C@@H](O[C@@H]1O)OP(=O)(O)O)O)O |
SMILES canonique |
C1(C(C(OC1O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
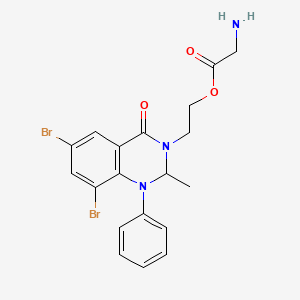
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
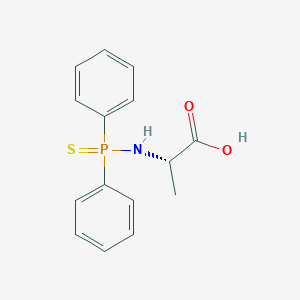


![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
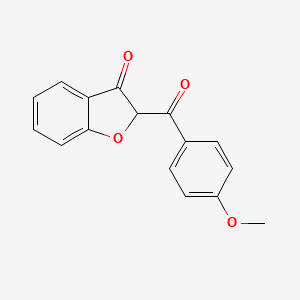
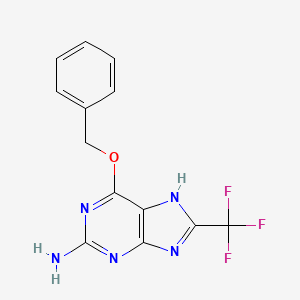
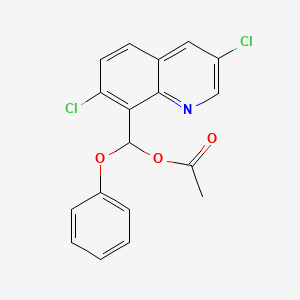
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)


